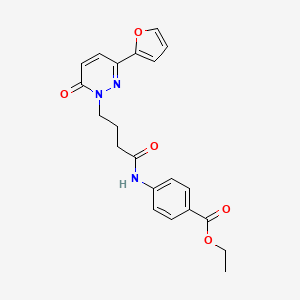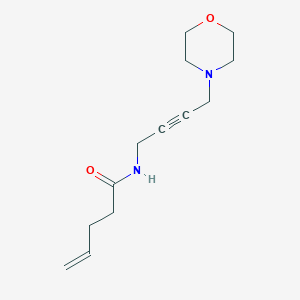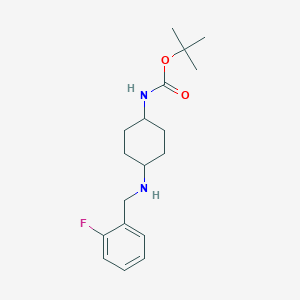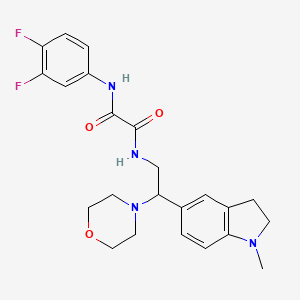![molecular formula C17H17ClN4 B2749390 8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 860610-80-6](/img/structure/B2749390.png)
8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine” belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of the compound involves a complex arrangement of rings, including a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The exact molecular structure would require more specific information or computational analysis.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A significant body of research has focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for various biological activities. For instance, studies have synthesized a variety of these compounds to explore their anticancer and anti-inflammatory properties. In one study, novel pyrazolopyrimidines derivatives were synthesized and showed promising results as anticancer and anti-5-lipoxygenase agents, highlighting their potential in therapeutic applications (Rahmouni et al., 2016). Another research effort focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, demonstrating affinity for A1 adenosine receptors, which could have implications for drug design targeting these receptors (Harden et al., 1991).
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their antimicrobial activity. A study on the synthesis and antimicrobial evaluation of new heterocycles incorporating the antipyrine moiety, including pyrazolo[1,5-a]pyrimidines, found that these compounds displayed significant antimicrobial properties, suggesting their potential as templates for the development of new antimicrobial agents (Bondock et al., 2008).
Chemical Synthesis Advances
Advancements in the chemical synthesis of pyrazolo[1,5-a]pyrimidine derivatives have been crucial for exploring their potential applications. For example, a study detailed the regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, assisted by KHSO4 in aqueous media under ultrasound irradiation, showcasing the efficiency of modern synthetic techniques in producing these compounds (Kaping et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound disrupts these pathways, leading to downstream effects on cell growth and metabolism .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . This is achieved through its inhibitory effect on protein kinases, which disrupts cell growth regulation and metabolism . The compound has shown superior cytotoxic activities against certain cell lines .
Analyse Biochimique
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . For instance, pyrazolo-pyrrolo-pyrimidines have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . They have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 .
Molecular Mechanism
It is known that similar compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7,11-dimethyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c1-11-9-16-19-12(2)14-7-8-21(17(14)22(16)20-11)10-13-5-3-4-6-15(13)18/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQIZWUDYPHFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C3=C2N(CC3)CC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-8-(pyridin-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2749308.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2749310.png)





![7-Chloro-2-(3-(dimethylamino)propyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2749317.png)

![2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2749322.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)
![ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2749330.png)
